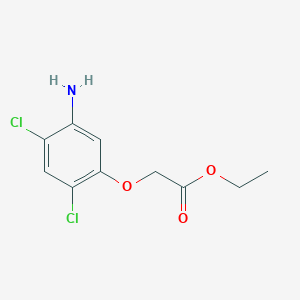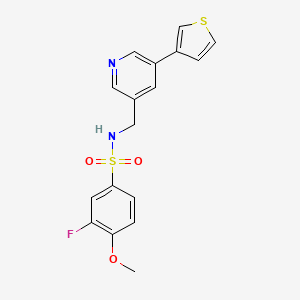
5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-amino-N-(4-fluorophenyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential in medicinal chemistry. Triazole derivatives have been extensively studied due to their pharmacological properties, including antitumor, antiviral, and enzyme inhibition activities . The presence of the 5-amino group and the substitution at the N1 position with a 4-fluorophenyl group and a p-tolyl group could potentially influence the biological activity of the compound.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of azides with ynamides or alkynes, as seen in the ruthenium-catalyzed cycloaddition developed to give a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid . This method provides regiocontrol and has been used to create triazole-containing compounds with biological activity. The Dimroth rearrangement is another reaction that can influence the synthesis of triazole derivatives, where heating 5-amino-1,2,3-triazoles in acetic anhydride can lead to isomeric 5-anilino-1,2,3-triazoles . These synthetic methods are crucial for the preparation of triazole-based scaffolds for further biological evaluation.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring can significantly affect the compound's properties and biological activity. For instance, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which could provide insights into the molecular conformation and potential interactions with biological targets . The precise molecular structure of "this compound" would likely be determined through similar crystallographic studies.
Chemical Reactions Analysis
The chemical reactivity of triazole derivatives can involve various transformations, such as acylation, amination, and cyclization reactions. The Dimroth rearrangement is a notable reaction that can occur under certain conditions, leading to the isomerization of triazole compounds . Additionally, the acylation of 5-amino-1,2,3-triazoles can yield unrearranged products when performed at room temperature in the presence of concentrated sulfuric acid . These reactions are essential for modifying the triazole core and introducing various functional groups that can modulate the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the triazole ring. The introduction of fluorine atoms, as seen in the 4-fluorophenyl group, can enhance the compound's metabolic stability and lipophilicity, potentially improving its pharmacokinetic profile . The presence of an amino group can also affect the compound's acidity and basicity, which are important factors in drug design. The detailed physical and chemical properties of "this compound" would require experimental determination to fully understand its behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds
Ruthenium-catalyzed cycloaddition facilitates the synthesis of triazole-containing compounds, which are foundational for developing peptidomimetics and biologically active compounds. These scaffolds are crucial for designing turn inducers and inhibitors, such as those targeting HSP90, demonstrating significant potential in drug discovery (Ferrini et al., 2015).
Anticancer Agent Synthesis
N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives exhibit cytotoxic effects against breast cancer cell lines, with some compounds outperforming the anticancer drug cisplatin. This underscores the compound's utility in developing novel anticancer therapies, highlighting the importance of fluorinated benzene-carboxamides in medicinal chemistry (Butler et al., 2013).
Intermolecular Interactions in Derivatives of 1,2,4-Triazoles
The study of biologically active 1,2,4-triazole derivatives reveals critical insights into the nature of intermolecular interactions, such as lp⋯π, which are vital for understanding molecular assembly and reactivity. These interactions are crucial for designing molecules with specific biological or physical properties (Shukla et al., 2014).
Synthesis and Biological Evaluation of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their anti-inflammatory and anti-hyperglycemic activities. This research underscores the potential of triazole compounds in developing new therapeutic agents for diabetes and inflammation-related diseases (Saleem et al., 2014).
Non-linear Optical (NLO) Properties
The synthesis and computational studies of triazole compounds reveal their potential applications as non-linear optical materials. Their ability to interact with tubulin suggests applications in cancer therapy, highlighting the versatility of triazole derivatives in materials science and biomedicine (Jayarajan et al., 2019).
Eigenschaften
IUPAC Name |
5-amino-N-(4-fluorophenyl)-1-(4-methylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-10-2-8-13(9-3-10)22-15(18)14(20-21-22)16(23)19-12-6-4-11(17)5-7-12/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUXQPHLIXVDCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)
![9-methyl-N-(4-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3008929.png)
![5-bromo-2-chloro-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B3008932.png)


![2-(4-Methoxy-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3008937.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
![Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B3008943.png)



![1-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B3008950.png)
